Cas no 35890-38-1 (D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-)
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Chemical and Physical Properties
Names and Identifiers
-
- 3'-Sialyllactose
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®
- (2> 3')-a-Sialyllactose
- 3'
- 3'-(N-Acetyl-a-neuraminosyl)lactose
- 3)-O-b-D-galactopyranosyl-(1®
- 32-N-Acetyl-a-neuraminyllactose
- 3'-a-Sialyllactose
- 3'-Monosialyllactose
- 3'-N-Acetylneuraminyl-D-lactose
- 3'-Sialyl-D-lactose
- 3'Sialyllactose
- 3'SL
- a2,3-Sialyllactose
- DiLacNAc
- GB4
- GM3 Ganglioside sugar
- N-acetylneuraminosyl-D-lactose
- N-acetylneuraminoyllactose
- SSEA-3B-BSA
- α-NeuNAc-(2→3)-β-D-Gal-(1→4)-D-Glc
- 3′-N-Acetylneuraminyl-D-lactose sodium salt
- 3′-SL
- 3′-Sialyl-D-lactose
- NANA-Lactose
- AS-82746
- 3'-Sialyllactose Sodium Salt
- 18409-13-7
- NAN-LACTOSE
- 3'-(N-ACETYL-.ALPHA.-NEURAMINOSYL)LACTOSE
- (2>3')-a-Sialyllactose
- (2>3')-alpha-Sialyllactose
- 32-N-ACETYL-.ALPHA.-NEURAMINYLLACTOSE
- 3-sialyllactose
- D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-nonulopyranonosyl-(2>3)-O-b-D-galactopyranosyl-(1>4)-
- alpha-Neu5Ac-(2>3)-beta-delta-Gal-(1>4)-delta-Glc
- A918544
- D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
- CS-0027263
- (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- N-ACETYL-.ALPHA.-NEURAMINYL-(2 TO 3')-LACTOSE
- NEURAMIN LACTOSE
- a-Neu5Ac-(2>3)-b-D-Gal-(1>4)-D-Glc
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)- (9CI)
- Q3482888
- SIALYLLACTOSE [INCI]
- W-202477
- HY-108065
- 3'-SL
- .ALPHA.-2,3-SIALYLLACTOSE
- SCHEMBL8673965
- NS00124068
- alpha-Neu5Ac-(2>3)-beta-D-Gal-(1>4)-D-Glc
- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-O-beta-D-galactopyranosyl-(1->4)-
- UNII-3J7TAL60G3
- Sialyllactose
- DTXSID30905216
- 3'-N-Acetylneuraminyl-D-lactose sodium slt
- 3J7TAL60G3
- 3mu-N-Acetylneuraminyl-D-lactose sodium salt
- (2S,4S,5R,6R)-5-acetamido-2-((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yloxy)tetrahydro-2H-pyran-4-yloxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
- CYLAC 23
- AKOS015916417
- 35890-38-1
- D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2 TO 3)-O-.BETA.-D-GALACTOPYRANOSYL-(1 TO 4)-
- OIZGSVFYNBZVIK-FHHHURIISA-N
- 3a(2)-Sialyllactose
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
-
- MDL: MFCD00168068
- Inchi: 1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
- InChI Key: OIZGSVFYNBZVIK-FHHHURIISA-N
- SMILES: O1[C@@H]([C@@H]([C@@H](CO)O)O)[C@@H]([C@H](C[C@@]1(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O)O)NC(C)=O
Computed Properties
- Exact Mass: 633.212
- Monoisotopic Mass: 633.212
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 43
- Rotatable Bond Count: 15
- Complexity: 927
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 343A^2
- XLogP3: -7.5
Experimental Properties
- Color/Form: NA
- Density: 1.72 g/cm3
- Melting Point: N/A℃
- Boiling Point: 1132.8ºC at 760 mmHg
- Flash Point: 638.9ºC
- PSA: 342.92000
- LogP: -7.98990
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:−20°C
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024054-1mg |
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- |
35890-38-1 | 97% | 1mg |
¥2827 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46450-1mg |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
35890-38-1 | 1mg |
¥2828.0 | 2021-09-07 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286917-0.01g |
3’-Sialyllactose |
35890-38-1 | ≥90% | 0.01g |
¥2600.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286917-0.025g |
3’-Sialyllactose |
35890-38-1 | ≥90% | 0.025g |
¥5500.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286917-0.1g |
3’-Sialyllactose |
35890-38-1 | ≥90% | 0.1g |
¥4470.00 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1188532-0.01g |
3'-Sialyllactose |
35890-38-1 | 90% | 0.01g |
$300 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188532-0.025g |
3'-Sialyllactose |
35890-38-1 | 90% | 0.025g |
$635 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188532-0.1g |
3'-Sialyllactose |
35890-38-1 | 90% | 0.1g |
$2475 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S934607-5mg |
3'-Sialyllactose |
35890-38-1 | >95% | 5mg |
¥6,480.00 | 2022-09-28 | |
| BAI LING WEI Technology Co., Ltd. | 619241-1MG |
3'-Sialyllactose, 98% |
35890-38-1 | 98% | 1MG |
¥ 1956 | 2022-04-26 |
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Suppliers
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
Introduction to D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) and Its Significance in Modern Research
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), a complex glycoconjugate, has garnered significant attention in the field of biochemical research due to its unique structural and functional properties. This compound, identified by the CAS number 35890-38-1, represents a sophisticated carbohydrate derivative that plays a crucial role in various biological processes. The intricate glycosylation pattern of this molecule contributes to its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology.
The structure of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) is characterized by a glucose core that is modified with N-acetylneuraminic acid (also known as sialic acid) at the 2® position and galactose at the 3® position. This configuration results in a highly polar and water-soluble molecule, which is essential for its biological activity. The presence of both sialic acid and galactose residues endows the compound with the ability to interact with a wide range of biological targets, making it a valuable tool in the study of glycosylation and its impact on cellular processes.
Recent advancements in glycomic research have highlighted the importance of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in understanding the role of glycoproteins and glycolipids in health and disease. Glycosylation is a post-translational modification that significantly influences the structure and function of proteins and lipids. Aberrant glycosylation has been implicated in various pathological conditions, including cancer, inflammation, and infectious diseases. The study of complex glycoconjugates like this one provides insights into the mechanisms underlying these conditions and offers potential therapeutic targets.
In the realm of pharmaceutical development, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has shown promise as an intermediate in the synthesis of novel drug candidates. Its unique structural features make it an excellent scaffold for designing molecules that can modulate specific biological pathways. For instance, researchers have explored its potential in developing vaccines and antiviral agents. The sialic acid moiety, in particular, is known for its role in viral infection and host immune responses. By targeting this region, scientists aim to develop strategies to inhibit viral replication and enhance vaccine efficacy.
The compound's ability to serve as a substrate for enzymes involved in glycosylation also makes it a valuable tool in biochemical studies. Enzymes such as glycosidases and glycosyltransferases play critical roles in modifying glycans and are often implicated in disease states. By studying D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), researchers can gain a deeper understanding of these enzymatic processes and develop inhibitors or activators for therapeutic purposes.
Moreover, the structural complexity of this glycoconjugate presents challenges and opportunities for synthetic chemistry. The development of efficient synthetic routes to produce D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has been a focus of many research groups. Advances in carbohydrate chemistry have enabled the precise construction of glycosidic linkages, allowing for the creation of tailored derivatives with specific biological activities. These synthetic strategies not only contribute to the availability of this compound for research purposes but also pave the way for new drug development.
The role of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in cellular signaling has also been an area of intense investigation. Glycans are involved in numerous signaling pathways that regulate cell growth, differentiation, and survival. The specific arrangement of sugars in this compound can influence its interactions with receptors and other molecules, thereby modulating these pathways. Understanding these interactions can lead to the identification of new therapeutic targets for diseases associated with dysregulated cellular signaling.
In conclusion, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), with its CAS number 35890-38-1, represents a fascinating example of how complex carbohydrate structures can influence biological processes. Its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology underscore its importance as a research tool. As our understanding of glycosylation continues to evolve, compounds like this one will undoubtedly play a pivotal role in advancing our knowledge and developing new treatments for various diseases.
35890-38-1 (D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-) Related Products
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